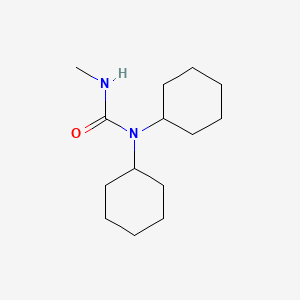

N,N-Dicyclohexyl-N'-methylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Dicyclohexyl-N’-methylurea: is an organic compound with the molecular formula C14H26N2O . It is a derivative of urea, where two of the hydrogen atoms are replaced by cyclohexyl groups and one by a methyl group. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

-

Nucleophilic Addition of Amines to Isocyanates:

- This method involves the reaction of cyclohexylamine with methyl isocyanate under controlled conditions to form N,N-Dicyclohexyl-N’-methylurea.

- Reaction conditions typically include a solvent such as water or an organic solvent, and the reaction is carried out at room temperature or slightly elevated temperatures .

-

Reaction with Carbamoyl Chlorides:

- Another common method involves the reaction of cyclohexylamine with methyl carbamoyl chloride.

- This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods:

- Industrial production of N,N-Dicyclohexyl-N’-methylurea often involves large-scale synthesis using the above methods, with optimizations for yield and purity. The reactions are typically carried out in batch reactors with continuous monitoring of reaction parameters to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions:

-

Oxidation:

- N,N-Dicyclohexyl-N’-methylurea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

- The major products of oxidation include cyclohexanone derivatives and other oxidized urea derivatives .

-

Reduction:

- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

- These reactions typically yield amine derivatives of the original compound .

-

Substitution:

- Substitution reactions involve the replacement of one of the cyclohexyl groups with another substituent, such as an alkyl or aryl group.

- Common reagents for substitution reactions include alkyl halides and aryl halides .

Common Reagents and Conditions:

- Oxidizing agents: Potassium permanganate, hydrogen peroxide.

- Reducing agents: Lithium aluminum hydride, sodium borohydride.

- Substituting agents: Alkyl halides, aryl halides .

Aplicaciones Científicas De Investigación

Chemistry:

- N,N-Dicyclohexyl-N’-methylurea is used as a reagent in organic synthesis, particularly in the formation of other urea derivatives and as a catalyst in certain reactions .

Biology:

- In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with various biomolecules .

Medicine:

- It has potential applications in medicinal chemistry for the development of new pharmaceuticals, particularly as a scaffold for drug design .

Industry:

Mecanismo De Acción

Molecular Targets and Pathways:

- The mechanism of action of N,N-Dicyclohexyl-N’-methylurea involves its interaction with specific enzymes and proteins, leading to inhibition or modulation of their activity.

- It can form hydrogen bonds and hydrophobic interactions with target molecules, affecting their function and stability .

Comparación Con Compuestos Similares

-

N,N-Dicyclohexylurea:

- Similar structure but lacks the methyl group.

- Used in similar applications but may have different reactivity and properties .

-

N,N-Dimethyl-N’-cyclohexylurea:

- Contains two methyl groups and one cyclohexyl group.

- Different steric and electronic properties compared to N,N-Dicyclohexyl-N’-methylurea .

Uniqueness:

Actividad Biológica

N,N-Dicyclohexyl-N'-methylurea is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.

Synthesis

The synthesis of this compound typically involves the reaction of dicyclohexylcarbodiimide with methylamine or related amines. Various methods have been developed to enhance yield and purity, including solvent-free conditions and microwave-assisted synthesis. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including antibiotic-resistant pathogens. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases.

Analgesic Activity

In animal models, this compound demonstrated analgesic effects comparable to conventional pain relievers. Its mechanism appears to involve modulation of pain pathways in the central nervous system.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a strong inhibitory effect, particularly against methicillin-resistant strains (MRSA) .

Study 2: Anti-inflammatory Mechanism

In a controlled experiment, the compound was administered to mice with induced inflammation. Results showed a significant reduction in swelling and pain response, correlating with decreased levels of TNF-alpha and IL-6 cytokines .

The biological activity of this compound is attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis in bacteria.

- Cytokine Modulation : It inhibits the signaling pathways involved in inflammation, particularly those mediated by NF-kB.

- Pain Pathway Interaction : It may act on opioid receptors or other pain-related neurotransmitter systems, providing analgesic effects without the side effects associated with traditional opioids.

Propiedades

Número CAS |

57883-92-8 |

|---|---|

Fórmula molecular |

C14H26N2O |

Peso molecular |

238.37 g/mol |

Nombre IUPAC |

1,1-dicyclohexyl-3-methylurea |

InChI |

InChI=1S/C14H26N2O/c1-15-14(17)16(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3,(H,15,17) |

Clave InChI |

HPROJXIYPFCVAJ-UHFFFAOYSA-N |

SMILES canónico |

CNC(=O)N(C1CCCCC1)C2CCCCC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.